molecular formula C15H17ClN2O3S B2372603 4-chloro-N-(3-methylpyridin-2-yl)-3-propoxybenzenesulfonamide CAS No. 879064-02-5

4-chloro-N-(3-methylpyridin-2-yl)-3-propoxybenzenesulfonamide

Cat. No.: B2372603
CAS No.: 879064-02-5
M. Wt: 340.82
InChI Key: CAESTNLVTNXMPF-UHFFFAOYSA-N
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Description

4-chloro-N-(3-methylpyridin-2-yl)-3-propoxybenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a complex structure with a chloro-substituted benzene ring, a pyridine ring, and a propoxy group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3-methylpyridin-2-yl)-3-propoxybenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Nitration and Reduction: The initial step involves the nitration of 4-chlorobenzenesulfonamide to introduce a nitro group, followed by reduction to form the corresponding amine.

    Coupling Reaction: The amine is then coupled with 3-methyl-2-pyridinecarboxylic acid under appropriate conditions to form the desired sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(3-methylpyridin-2-yl)-3-propoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can be employed to modify the sulfonamide group, potentially leading to the formation of amines.

    Substitution: The chloro group on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-chloro-N-(3-methylpyridin-2-yl)-3-propoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-methylpyridin-2-yl)-3-propoxybenzenesulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit the synthesis of folic acid in bacteria by binding to the enzyme dihydropteroate synthase. This inhibition prevents the bacteria from synthesizing essential nucleotides, leading to their death.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(3-methylpyridin-2-yl)-3-nitrobenzamide
  • 4-chloro-N-(2-morpholinoethyl)benzamidine
  • Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Uniqueness

Compared to similar compounds, 4-chloro-N-(3-methylpyridin-2-yl)-3-propoxybenzenesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the propoxy group, in particular, enhances its solubility and potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-chloro-N-(3-methylpyridin-2-yl)-3-propoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3S/c1-3-9-21-14-10-12(6-7-13(14)16)22(19,20)18-15-11(2)5-4-8-17-15/h4-8,10H,3,9H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAESTNLVTNXMPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=CC=N2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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